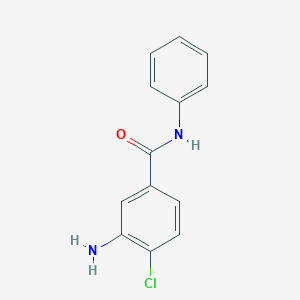

3-amino-4-chloro-N-phenylbenzamide

Overview

Description

3-amino-4-chloro-N-phenylbenzamide is an organic compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol . It is a crystalline solid, typically appearing as a light yellow to brown powder . This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-4-chloro-N-phenylbenzamide can be synthesized through the reaction of 4-chloro-3-nitrobenzoic acid with aniline in the presence of a reducing agent . The reaction typically involves the following steps:

Nitration: 4-chlorobenzoic acid is nitrated to form 4-chloro-3-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or tin(II) chloride.

Amidation: The resulting 3-amino-4-chlorobenzoic acid is then reacted with aniline to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-amino-4-chloro-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

4-amino-N-phenylbenzamide: Similar structure but lacks the chloro group.

3-amino-N-phenylbenzamide: Similar structure but lacks the chloro group.

4-chloro-N-phenylbenzamide: Similar structure but lacks the amino group.

Uniqueness

3-amino-4-chloro-N-phenylbenzamide is unique due to the presence of both amino and chloro groups on the benzamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

3-Amino-4-chloro-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group (-NH2) and a chloro substituent (-Cl) on the benzene ring, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the amino and chloro groups facilitates hydrogen bonding and hydrophobic interactions with target proteins, particularly enzymes and receptors involved in disease pathways.

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain enzymes by binding to their active sites, thus blocking their catalytic activity.

- Antiviral Activity : Research indicates that it exhibits antiviral properties against enteroviruses, notably Enterovirus 71 (EV71), which is known for causing severe clinical illnesses in children. The compound demonstrated low micromolar inhibitory concentrations (IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM) against EV71 strains .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Antiviral Mechanism Against Enterovirus

A study explored the antiviral mechanisms of N-phenyl benzamides, including this compound, against Coxsackie Virus A9 (CVA9). The compound exhibited high specificity and effectiveness at low concentrations, stabilizing the viral capsid and preventing uncoating .

Enzyme Targeting for Anticancer Activity

In another investigation, derivatives of N-phenylbenzamide were synthesized and screened for anticancer activity. Compounds similar to this compound showed promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

- Antiparasitic Potential : Analogues of this compound have been identified as effective against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .

- Structure-Activity Relationship (SAR) : Modifications at the para position of the aromatic ring significantly influence binding affinity and selectivity towards biological targets, enhancing its therapeutic potential.

Properties

IUPAC Name |

3-amino-4-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDBEPYYWWSPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588350 | |

| Record name | 3-Amino-4-chloro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51143-17-0 | |

| Record name | 3-Amino-4-chloro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.